4-methyl-2-(3-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
4-Methyl-2-(3-methylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a bicyclic core comprising a sulfur-containing heterocycle fused to a benzene ring. Key structural features include:
- A methyl group at position 4 of the benzothiadiazine ring.
- A 3-methylphenyl substituent at position 2.
- Three oxygen atoms (two as sulfonyl groups and one as a ketone).
This compound belongs to a broader class of benzothiadiazines, which are known for diverse biological activities, including modulation of ion channels and antimicrobial properties . Its synthesis likely follows a route similar to other benzothiadiazines, where pre-substituted anthranilic acids or methyl anthranilates are sulfonylated and cyclized to form the core structure .
Properties
IUPAC Name |
4-methyl-2-(3-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-11-6-5-7-12(10-11)17-15(18)16(2)13-8-3-4-9-14(13)21(17,19)20/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWWVZWLWZNULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Substituents on the benzothiadiazine core significantly influence physicochemical properties and biological activity. Below is a comparative analysis:
*The target compound’s activity is inferred from structural similarities to cyclothiazide and diazoxide derivatives .
Key Observations:
Electron-Donating vs. Chlorine and methoxy substituents (e.g., in ) may alter electronic density, affecting receptor binding or metabolic stability.
Bulk and Conformational Flexibility :
- Cyclothiazide’s bicycloheptenyl group introduces steric bulk, which is critical for its high potency in AMPA receptor modulation . The target compound’s smaller 3-methylphenyl group may result in weaker receptor interactions.
Extended Conjugation :
- The chromen-3-yl substituent in enables π-π stacking and hydrogen bonding, contributing to antimicrobial activity . The target compound lacks such conjugation, suggesting divergent biological applications.
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